molecular formula C22H29N5O B2504399 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 896853-91-1

2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Número de catálogo: B2504399
Número CAS: 896853-91-1
Peso molecular: 379.508
Clave InChI: RBXYMFUUPKINDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (molecular formula: C₂₂H₂₉N₅O, MW: 379.5) features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 . Key structural elements include:

  • 5-Propyl substituent, balancing lipophilicity and steric effects compared to shorter or branched chains.
  • Piperazine ring at position 7, functionalized with a hydroxyethyl group (–CH₂CH₂OH), which improves solubility and hydrogen-bonding capacity.

This structure is associated with crystallographic studies using the SHELX software suite for refinement and validation .

Propiedades

IUPAC Name

2-[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-3-7-19-16-20(26-12-10-25(11-13-26)14-15-28)27-22(23-19)21(17(2)24-27)18-8-5-4-6-9-18/h4-6,8-9,16,28H,3,7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXYMFUUPKINDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol represents a novel addition to the family of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H28N4O
  • Molecular Weight : 344.47 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core, which is linked to a piperazine moiety through an ethylene bridge. This structural arrangement is significant for its biological activity.

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), contributing to their anti-inflammatory and analgesic properties .
  • Antiviral Activity : Some compounds within this class have shown efficacy against viral infections by inhibiting viral replication processes .

Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives, including the compound . The findings revealed:

Microorganism Activity Level
Escherichia coliModerate to High
Staphylococcus aureusHigh
Bacillus subtilisModerate
Candida albicansModerate

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of several cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that it may activate caspases involved in the apoptotic pathway .

Case Study 1: Antiviral Efficacy

A recent study highlighted the antiviral activity of a closely related pyrazolo[1,5-a]pyrimidine derivative against influenza virus. The compound exhibited a dose-dependent reduction in viral load in infected cell lines, demonstrating its potential as an antiviral therapeutic .

Case Study 2: Antidiabetic Effects

Another investigation explored the antidiabetic effects of pyrazolo[1,5-a]pyrimidines. The results indicated that these compounds improve glucose tolerance and enhance insulin sensitivity in diabetic models .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential
The compound is noted for its potential in treating various diseases due to its structural characteristics that allow interaction with biological targets. Specifically, derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antiviral properties and ability to modulate neurotransmitter systems.

Case Study: Antiviral Activity
A notable study indicated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antiviral activity against viral infections. The compound's ability to inhibit viral replication has been documented, making it a candidate for further development in antiviral therapies .

Pharmacology

Dopamine Receptor Modulation
Research into the pharmacological profile of related compounds has shown that they can act as dopamine D2/D3 receptor agonists. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The modulation of these receptors can alleviate symptoms associated with dopamine deficiency .

Neuroprotective Effects
Further investigations into the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential to protect neuronal cells from oxidative stress and apoptosis. Such properties are critical for developing treatments aimed at neurodegenerative conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiviral Therapy Inhibition of viral replicationSignificant activity against specific viruses
Dopamine Modulation Agonist activity at D2/D3 receptorsPotential treatment for Parkinson's disease
Neuroprotection Protection against oxidative stressReduces neuronal cell death in experimental models

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Key Substituents Molecular Weight Notable Features Evidence ID
Target Compound 5-propyl, 7-(ethanol-piperazine) 379.5 Enhanced solubility due to –CH₂CH₂OH; moderate lipophilicity
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine 5-isopropyl, 7-(methyl-piperazine) ~370.88* Higher lipophilicity (isopropyl); reduced solubility vs. target
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol 4-chlorophenyl, 7-(ethanol-piperidine) 370.88 Piperidine ring (vs. piperazine) lowers basicity; Cl enhances electronegativity
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, 7-(pyridinyl-piperazine) 416.49 Pyridine introduces aromaticity and H-bonding potential; F improves metabolic stability
MK56 (2-(furan-2-yl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 7-ketone, 2-furyl ~308.3* Ketone group increases polarity; furan enhances π-conjugation
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 7-CF₃, 2,4-dichlorophenyl N/A CF₃ and Cl groups increase electron-withdrawing effects; high lipophilicity

*Molecular weight estimated based on formula.

Impact of Substituents on Properties

Solubility and LogP: The hydroxyethyl-piperazine group in the target compound improves aqueous solubility compared to analogs with methyl-piperazine () or non-polar substituents (e.g., CF₃ in ) . Piperidine vs.

Electronic and Steric Effects: Electron-withdrawing groups (e.g., CF₃ in ) enhance stability and binding affinity to hydrophobic pockets but reduce solubility . Branched vs.

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidines with halogenated aryl groups (e.g., 4-fluorophenyl in ) show improved metabolic stability and receptor binding .
  • Morpholine/pyridine derivatives () introduce additional hydrogen-bonding sites, enhancing interactions with enzymes or receptors .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or enaminones) under reflux conditions .
  • Step 2: Introduction of the piperazine-ethanol moiety via nucleophilic substitution at the 7-position of the pyrimidine ring. Solvents like dichloromethane and catalysts such as triethylamine are often used to enhance reaction efficiency .
  • Purification: Column chromatography or recrystallization from ethanol/DMF mixtures is recommended for isolating the final product .

Example Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
Core FormationEthanol, 80°C, 6 h62–70
Piperazine SubstitutionDCM, Et₃N, RT, 12 h55–65

Q. How can the structural identity of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy: ¹H and ¹³C NMR data should confirm substituent positions (e.g., methyl at C2, phenyl at C3, and propyl at C5) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₂₅H₂₈N₆O) and distinguishes isotopic patterns .
  • X-ray Crystallography: Use SHELX software for refining crystal structures, especially to resolve ambiguities in piperazine-ethanol conformation .

Q. What are the standard solubility profiles for this compound in common solvents?

Solubility data is essential for assay design:

  • High Solubility: Observed in DMSO (>10 mM) and dichloromethane.
  • Low Solubility: In aqueous buffers (PBS, pH 7.4) and hexane.
  • Experimental Note: Sonication or co-solvents (e.g., 5% Tween-80) improve dispersion in biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ICReDD’s workflow) predict intermediates and transition states. For example:

  • Mechanistic Insight: Identify the rate-limiting step in piperazine substitution using energy barrier analysis .
  • Solvent Optimization: COSMO-RS simulations screen solvents to maximize yield and minimize side reactions .

Case Study: Reaction optimization reduced trial-and-error experiments by 40% in analogous pyrazolo[1,5-a]pyrimidine syntheses .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • SAR Analysis: Compare substituent effects (e.g., propyl vs. ethyl chains at C5) on target binding .
  • Meta-Analysis: Pool data from >3 independent studies to identify trends (e.g., logP vs. activity correlation) .

Q. What experimental design principles apply to optimizing synthetic yields?

Statistical Design of Experiments (DoE) is critical:

  • Factors: Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 70°C, 0.1 mol% catalyst) for maximizing yield .
  • Case Study: A Plackett-Burman design reduced experimental runs by 50% in a similar pyrazolo-pyrimidine synthesis .

Q. How to validate target engagement in enzyme inhibition studies?

Combine biochemical and biophysical methods:

  • Kinetic Assays: Measure KiK_i values via Lineweaver-Burk plots.
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KDK_D) for receptors like adenosine A₂A .
  • Molecular Docking: Use AutoDock Vina to predict binding poses in homology models .

Data Contradiction Analysis

Q. Why do solubility values conflict across studies?

Discrepancies arise from:

  • Measurement Methods: Dynamic light scattering (DLS) vs. nephelometry.
  • Particle Size: Nanomilling improves apparent solubility in PBS .
  • Resolution: Replicate experiments with HPLC-purity >95% to minimize impurities .

Q. How to address variability in synthetic yields for scaled-up reactions?

Key factors include:

  • Mass Transfer Limitations: Use microreactors for exothermic steps (e.g., piperazine substitution).
  • Catalyst Deactivation: Monitor Pd/C or Et₃N activity via TLC .
  • Case Study: Scaling from 1g to 100g reduced yield by 15% due to inefficient mixing; resolved via baffled reactor design .

Q. What advanced techniques elucidate metabolic stability in preclinical models?

  • LC-MS/MS Metabolite ID: Incubate with liver microsomes (human/rat) to identify oxidation sites (e.g., propyl chain hydroxylation) .
  • CYP450 Inhibition Assays: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.